对甲基阿托莫西汀盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

P-Methyl Atomoxetine Hydrochloride, also known as TOMOX, is a synthetic molecule that has been used in scientific research for some time. TOMOX is an important molecule in the field of neuroscience, as it has been found to act as a selective norepinephrine reuptake inhibitor (SNRI). As a SNRI, TOMOX is able to modulate the levels of norepinephrine in the brain, which can have a variety of effects.

科学研究应用

神经性疼痛管理

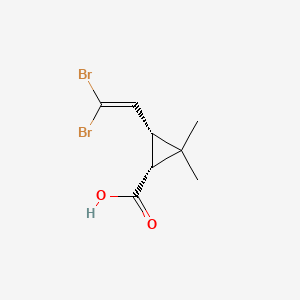

对甲基阿托莫西汀盐酸盐: 正在研究其在管理神经性疼痛方面的潜力,特别是在糖尿病性神经病变等疾病中。 研究表明,它可能通过影响去甲肾上腺素能和多巴胺能系统发挥抗痛觉过敏作用 {svg_1}。 这可能为患有神经损伤引起的慢性疼痛的患者提供新的治疗途径。

注意力缺陷多动障碍 (ADHD)

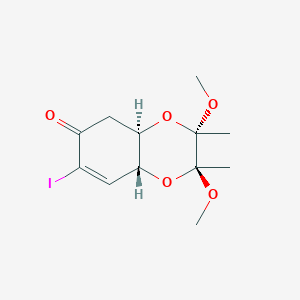

作为一种选择性去甲肾上腺素再摄取抑制剂,对甲基阿托莫西汀盐酸盐主要用于治疗 ADHD。 它有助于提高大脑中去甲肾上腺素的水平,这可以改善注意力,并减少 ADHD 患者的冲动和多动行为 {svg_2}.

认知增强

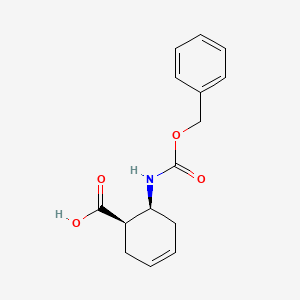

有证据表明对甲基阿托莫西汀盐酸盐可能具有认知增强作用。 通过增加前额叶皮层中的去甲肾上腺素和多巴胺,它可以改善执行功能,例如工作记忆和注意力,这些功能对学习和决策至关重要 {svg_3}.

药物递送系统

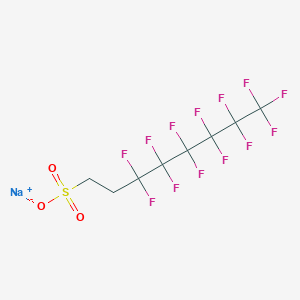

制药科学的最新进展探索了在固体脂质纳米颗粒 (SLNs) 中使用对甲基阿托莫西汀盐酸盐。 这些 SLNs 可用作药物递送系统,以提高各种药物的生物利用度和治疗效果 {svg_4}.

作用机制

Target of Action

p-Methyl Atomoxetine Hydrochloride, also known as Atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . Its primary target is the norepinephrine transporter (NET) . This transporter is responsible for the reuptake of norepinephrine, a neurotransmitter, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), preventing the reuptake of norepinephrine throughout the brain . This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic transmission . Atomoxetine also inhibits the reuptake of dopamine in specific brain regions such as the prefrontal cortex (PFC) .

Biochemical Pathways

The systemic clearance of Atomoxetine involves three oxidative metabolic pathways: aromatic ring-hydroxylation, benzylic hydroxylation, and N-demethylation . Aromatic ring-hydroxylation results in the formation of the primary oxidative metabolite of Atomoxetine, 4-hydroxyatomoxetine, which is subsequently glucuronidated and excreted in urine .

生化分析

Biochemical Properties

p-Methyl Atomoxetine Hydrochloride works by specifically inhibiting norepinephrine reuptake . This action raises the brain’s natural level of norepinephrine, which is necessary for behavior regulation .

Cellular Effects

The cellular effects of p-Methyl Atomoxetine Hydrochloride are primarily related to its role in modulating norepinephrine levels. By inhibiting the reuptake of norepinephrine, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of p-Methyl Atomoxetine Hydrochloride involves binding to the norepinephrine transporter and inhibiting the reuptake of norepinephrine, thereby increasing the concentration of norepinephrine in the synaptic cleft .

Temporal Effects in Laboratory Settings

It is known that the drug has a half-life of 4.5–25 hours , indicating its stability and potential long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that the drug can have therapeutic effects at certain dosages, while higher doses may lead to adverse effects .

Metabolic Pathways

p-Methyl Atomoxetine Hydrochloride is metabolized primarily by the hepatic cytochrome P450 (CP450) system . This system is highly polymorphic, leading to variations in how individuals metabolize the drug .

Transport and Distribution

Given its role as a norepinephrine reuptake inhibitor, it is likely that it interacts with transporters involved in norepinephrine reuptake .

Subcellular Localization

Given its role in inhibiting norepinephrine reuptake, it is likely that it localizes to regions of the cell involved in this process .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl Atomoxetine Hydrochloride involves the alkylation of Atomoxetine with methyl iodide followed by the formation of the hydrochloride salt.", "Starting Materials": [ "Atomoxetine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Atomoxetine is dissolved in anhydrous dimethylformamide (DMF) and cooled to 0°C.", "Methyl iodide is added dropwise to the reaction mixture while stirring at 0°C.", "The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature.", "Sodium hydroxide solution is added to the reaction mixture to neutralize the excess methyl iodide.", "The resulting mixture is extracted with ethyl acetate and the organic layer is washed with water.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The residue is dissolved in hydrochloric acid and the resulting solution is concentrated under reduced pressure to obtain p-Methyl Atomoxetine Hydrochloride as a white solid." ] } | |

| 873310-31-7 | |

分子式 |

C₁₇H₂₂ClNO |

分子量 |

291.82 |

同义词 |

N-Methyl-γ-(4-methylphenoxy)benzenepropanamine Hydrochloride; Atomoxetine Related Compound C Hydrochloride; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methylsulfonylsulfanylethyl)-3-[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]urea](/img/structure/B1141888.png)

![4-[(Non-2-ene-4,6,8-triynoyl)amino]benzoic acid](/img/structure/B1141891.png)

![(2R,3R,4R,5R)-4-[[(4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-2,3,5,6-tetrahydroxyhexanal](/img/structure/B1141893.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)